Cas no 83706-94-9 (2-Buten-1-ol, 4,4,4-trifluoro-, (E)-)

2-Buten-1-ol, 4,4,4-trifluoro-, (E)- structure
83706-94-9 structure
Nome del prodotto:2-Buten-1-ol, 4,4,4-trifluoro-, (E)-
Numero CAS:83706-94-9
MF:C4H5F3O
MW:126.077111959457
MDL:MFCD00077603
CID:3253809
PubChem ID:5708769

2-Buten-1-ol, 4,4,4-trifluoro-, (E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-BUTEN-1-OL, 4,4,4-TRIFLUORO-, (E)-
    • 4,4,4-Trifluorobut-2-enol(cis)
    • 1-trifluoromethylprop-1-en-3-ol
    • (Z)-4,4,4-trifluorobut-2-en-1-ol
    • 2-Buten-1-ol, 4,4,4-trifluoro-
    • UUTWQLLIVDODPQ-UHFFFAOYSA-N
    • 2-Buten-1-ol,4,4,4-trifluoro-
    • 4,4,4-Trifluorobut-2-en-1-ol(trans)
    • 2-Buten-1-ol,4,4,4-trifluoro-, (2Z)-
    • (2E)-4,4,4-Trifluoro-2-buten-1-ol (ACI)
    • 2-Buten-1-ol, 4,4,4-trifluoro-, (E)- (ZCI)
    • (E)-4,4,4-Trifluoro-2-buten-1-ol
    • AKOS005258096
    • G79747
    • D72794
    • 83706-94-9
    • (E)-4,4,4-trifluorobut-2-en-1-ol
    • AKOS025309999
    • SCHEMBL2317872
    • EN300-205270
    • 674-53-3
    • UUTWQLLIVDODPQ-OWOJBTEDSA-N
    • FS-4524
    • trans-4,4,4-Trifluoro-2-buten-1-ol
    • 4,4,4-Trifluorocrotyl alcohol
    • MFCD00077603
    • (2E)-4,4,4-trifluorobut-2-en-1-ol
    • 4,4,4-trifluorobut-2-en-1-ol
    • trans-4,4,4-Trifluoro-but-2-en-1-ol
    • 2-Buten-1-ol, 4,4,4-trifluoro-, (E)-
    • MDL: MFCD00077603
    • Inchi: 1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1+
    • Chiave InChI: UUTWQLLIVDODPQ-OWOJBTEDSA-N
    • Sorrisi: C(=C/CO)\C(F)(F)F

Proprietà calcolate

  • Massa esatta: 126.02924926g/mol
  • Massa monoisotopica: 126.02924926g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 1
  • Complessità: 83.8
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2
  • XLogP3: 0.9

2-Buten-1-ol, 4,4,4-trifluoro-, (E)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
PC450522-250mg
trans-4,4,4-Trifluoro-2-buten-1-ol
83706-94-9 95%
250mg
£200.00 2025-02-21
Apollo Scientific
PC450522-1g
trans-4,4,4-Trifluoro-2-buten-1-ol
83706-94-9 95%
1g
£559.00 2025-02-21
eNovation Chemicals LLC
D769724-250mg
2-Buten-1-ol, 4,4,4-trifluoro-, (E)-
83706-94-9 97%
250mg
$195 2024-06-07
A2B Chem LLC
AC24245-250mg
4,4,4-Trifluorobut-2-enol(cis)
83706-94-9 95%
250mg
$55.00 2024-04-19
Aaron
AR004TVL-250mg
2-Buten-1-ol, 4,4,4-trifluoro-, (E)-
83706-94-9 97%
250mg
$123.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU7179-100mg
(E)-4,4,4-trifluorobut-2-en-1-ol
83706-94-9 95%
100mg
¥562.0 2024-04-17
1PlusChem
1P004TN9-250mg
2-Buten-1-ol, 4,4,4-trifluoro-, (E)-
83706-94-9 95%
250mg
$102.00 2024-04-21
A2B Chem LLC
AC24245-500mg
4,4,4-Trifluorobut-2-enol(cis)
83706-94-9 95%
500mg
$65.00 2024-04-19
Aaron
AR004TVL-1g
2-Buten-1-ol, 4,4,4-trifluoro-, (E)-
83706-94-9 97%
1g
$303.00 2025-01-23
A2B Chem LLC
AC24245-2.5g
4,4,4-Trifluorobut-2-enol(cis)
83706-94-9 95%
2.5g
$97.00 2024-04-19

2-Buten-1-ol, 4,4,4-trifluoro-, (E)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 15 min, 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.3 Reagents: Sodium sulfate Solvents: Water
Riferimento
Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates
Peyrical, Lauriane C. ; et al, Organic Letters, 2023, 25(14), 2487-2491

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  2 h, -78 °C → 0 °C
Riferimento
Cobalt-Catalyzed Diastereo- and Enantioselective Reductive Allyl Additions to Aldehydes with Allylic Alcohol Derivatives via Allyl Radical Intermediates
Wang, Lei; et al, Journal of the American Chemical Society, 2021, 143(32), 12755-12765

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C → rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  2 h, -78 °C → 0 °C
Riferimento
Cobalt-Catalyzed Diastereo- and Enantioselective Reductive Allyl Additions to Aldehydes with Allylic Alcohol Derivatives via Allyl Radical Intermediates
Wang, Lei; et al, Journal of the American Chemical Society, 2021, 143(32), 12755-12765

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Phosphorus pentoxide ;  rt
2.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  15 min, 0 °C
2.2 Solvents: Diethyl ether ;  2 h, 0 °C
2.3 Reagents: Sodium sulfate Solvents: Water ;  0 °C
Riferimento
Synthesis and cytotoxic activity of fluorinated analogs of Goniothalamus lactones. Impact of fluorine on oxidative processes
Dumitrescu, Lidia; et al, European Journal of Medicinal Chemistry, 2010, 45(7), 3213-3218

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Diethyl ether ;  0 °C; 5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, 0 °C
1.3 Reagents: Phosphorus pentoxide ;  0 °C
2.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  15 min, 0 °C
2.2 Solvents: Diethyl ether ;  2 h, 0 °C
2.3 Reagents: Sodium sulfate Solvents: Water ;  0 °C
Riferimento
Synthesis and cytotoxic activity of fluorinated analogs of Goniothalamus lactones. Impact of fluorine on oxidative processes
Dumitrescu, Lidia; et al, European Journal of Medicinal Chemistry, 2010, 45(7), 3213-3218

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Cuprous iodide Solvents: Tetrahydrofuran
Riferimento
Ultrasound-promoted selective perfluoroalkylation on the desired position of organic molecules
Kitazume, Tomoya; et al, Journal of the American Chemical Society, 1985, 107(18), 5186-91

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Diethyl ether ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Phosphorus pentoxide ;  rt → 100 °C; 1 h, 100 °C
2.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  1 h, 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Synthesis of trifluoromethylated analogues of α-L-fucofuranose and α-L-4,6-dideoxyxylohexopyranose
Wang, Bing-Lin; et al, Journal of Fluorine Chemistry, 2006, 127(4-5), 580-587

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Cuprous iodide Solvents: Tetrahydrofuran
Riferimento
Ultrasound-promoted selective perfluoroalkylation on the desired position of organic molecules
Kitazume, Tomoya; et al, Journal of the American Chemical Society, 1985, 107(18), 5186-91

2-Buten-1-ol, 4,4,4-trifluoro-, (E)- Raw materials

2-Buten-1-ol, 4,4,4-trifluoro-, (E)- Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:83706-94-9)2-Buten-1-ol, 4,4,4-trifluoro-, (E)-
A929786
Purezza:99%
Quantità:1g
Prezzo ($):309.0